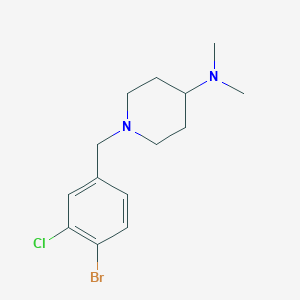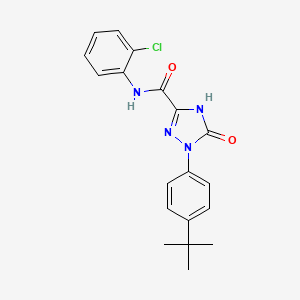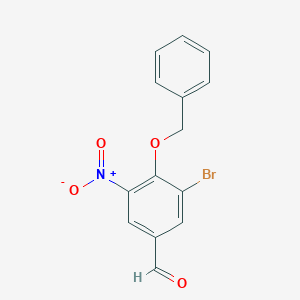
4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromo, and nitro groups, as well as an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 4-(Benzyloxy)-benzaldehyde followed by nitration. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a mixture of concentrated nitric acid and sulfuric acid for nitration .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents like bromine and concentrated acids.
化学反応の分析
Types of Reactions: 4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron in the presence of hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron (Fe) with hydrochloric acid (HCl)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products:
Oxidation: 4-(Benzyloxy)-3-bromo-5-nitrobenzoic acid
Reduction: 4-(Benzyloxy)-3-bromo-5-aminobenzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a building block for drugs targeting specific diseases.
Industry: It is used in the synthesis of dyes, pigments, and other materials with specific electronic properties.
作用機序
The mechanism of action of 4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde depends on its specific application. For instance, in biological systems, the compound or its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA .
類似化合物との比較
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-nitrobenzaldehyde
- 4-(Benzyloxy)-3-bromo-2-nitrobenzaldehyde
Comparison: 4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in synthesis and research .
特性
分子式 |
C14H10BrNO4 |
|---|---|
分子量 |
336.14 g/mol |
IUPAC名 |
3-bromo-5-nitro-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10BrNO4/c15-12-6-11(8-17)7-13(16(18)19)14(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
CGPWXVZEYPGPPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


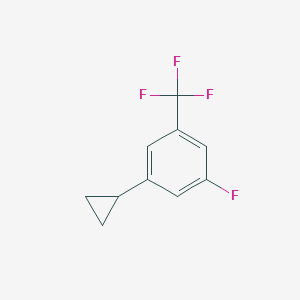

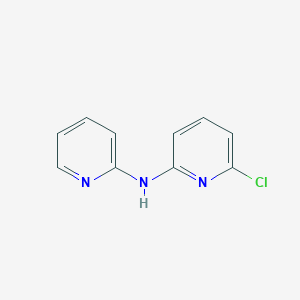
![(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B15339061.png)
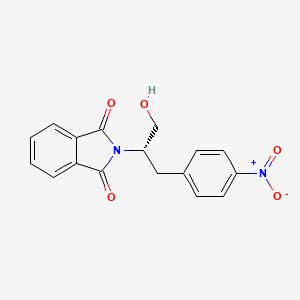
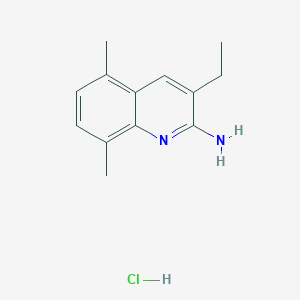
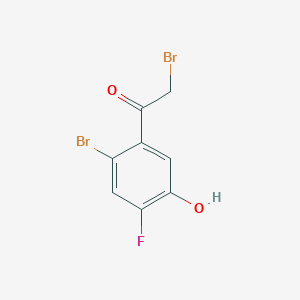
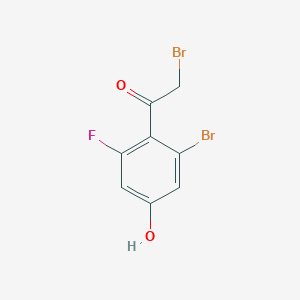
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)
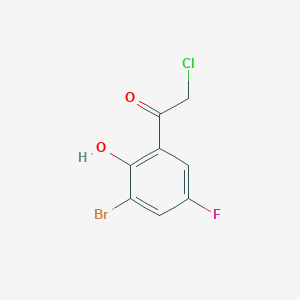
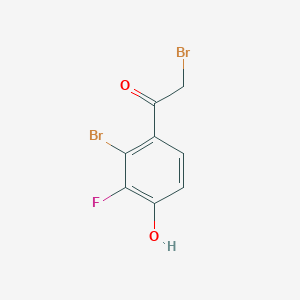
![7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
